![molecular formula C22H20N6O3 B2569186 3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921828-16-2](/img/structure/B2569186.png)
3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds. They have a five-membered ring structure with three nitrogen atoms. These compounds have been the focus of renewed interest among organic and medicinal chemists due to their biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 2-mercaptobenzimidazoles with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring with three nitrogen atoms. The 1,2,4-triazole ring can exist in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structure. Generally, these compounds are stable and difficult to cleave due to the presence of the triazole ring .Scientific Research Applications
- Triazole derivatives, including this compound, have shown promising antibacterial properties. Researchers have explored their potential as novel antibacterial agents to combat multidrug-resistant pathogens .
- Investigating its efficacy against specific fungal strains and understanding its mode of action would be valuable .
- Researchers could assess its ability to scavenge free radicals and protect cells from oxidative damage .
Antibacterial Activity
Antifungal Potential
Antioxidant Properties
Antiviral Applications
Luminophores and Chemosensors
Scaffold for Drug Design
Future Directions
properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-13-5-4-6-14(11-13)12-27-17-19(29)23-22(30)26(2)20(17)28-18(24-25-21(27)28)15-7-9-16(31-3)10-8-15/h4-11H,12H2,1-3H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUVLTQDMLDYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione |
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